molecular formula C11H19NO3 B1393021 Ethyl azocan-1-yl(oxo)acetate CAS No. 1182749-44-5

Ethyl azocan-1-yl(oxo)acetate

Cat. No.: B1393021
CAS No.: 1182749-44-5
M. Wt: 213.27 g/mol
InChI Key: YDOFWJGTLKLXJB-UHFFFAOYSA-N
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Description

Ethyl azocan-1-yl(oxo)acetate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is a derivative of azocane, a saturated heterocyclic compound containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azocan-1-yl(oxo)acetate typically involves the reaction of azocane with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl azocan-1-yl(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azocan-1-yl(oxo)acetic acid, while reduction may produce ethyl azocan-1-yl(hydroxy)acetate .

Scientific Research Applications

Ethyl azocan-1-yl(oxo)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl azocan-1-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl azocan-1-yl(oxo)acetate can be compared with other similar compounds such as:

    Ethyl oxo(piperidin-1-yl)acetate: Both compounds contain an oxo group and an ethyl ester group, but differ in the heterocyclic ring structure.

    Ethyl azocan-1-yl(hydroxy)acetate: This compound is a reduced form of this compound, with a hydroxyl group replacing the oxo group.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

ethyl 2-(azocan-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-6-4-3-5-7-9-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOFWJGTLKLXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl azocan-1-yl(oxo)acetate
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Ethyl azocan-1-yl(oxo)acetate

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